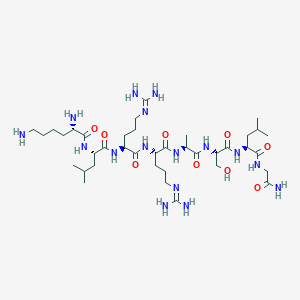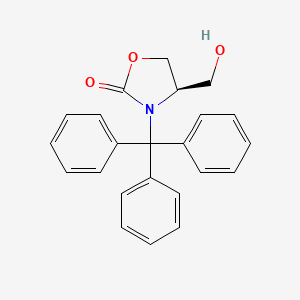
(4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Triphenylmethyl Group: The triphenylmethyl (trityl) group can be introduced via a nucleophilic substitution reaction using triphenylmethyl chloride and a base.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can undergo reduction to form an amino alcohol.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Bases like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Chiral Auxiliaries: Used in asymmetric synthesis to induce chirality in target molecules.
Catalysts: Employed in catalytic reactions to enhance reaction rates and selectivity.
Biology
Antibiotics: Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as antibiotics and anticancer agents.
Industry
Chemical Synthesis: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one depends on its application. As a chiral auxiliary, it induces chirality through steric and electronic interactions with the substrate. As an antibiotic, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one: The enantiomer of the compound .
(4R)-4-(Hydroxymethyl)-3-(phenylmethyl)-1,3-oxazolidin-2-one: A similar compound with a phenylmethyl group instead of a triphenylmethyl group.
Uniqueness
(4R)-4-(Hydroxymethyl)-3-(triphenylmethyl)-1,3-oxazolidin-2-one is unique due to the presence of the triphenylmethyl group, which can provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
918149-11-8 |
|---|---|
Fórmula molecular |
C23H21NO3 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(4R)-4-(hydroxymethyl)-3-trityl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H21NO3/c25-16-21-17-27-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2/t21-/m1/s1 |
Clave InChI |
JQYIQNIFJNXWDO-OAQYLSRUSA-N |
SMILES isomérico |
C1[C@H](N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO |
SMILES canónico |
C1C(N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[Amino(benzylideneamino)methylidene]-N'-phenylthiourea](/img/structure/B14199380.png)
![1-{[(2H-1-Benzopyran-3-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B14199384.png)
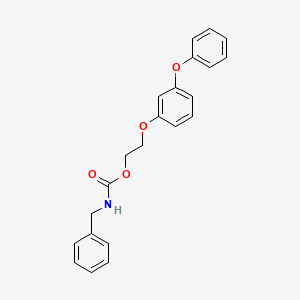
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

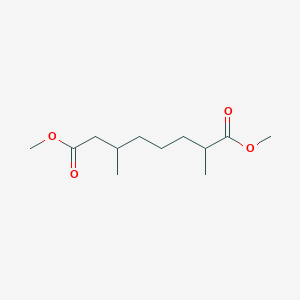

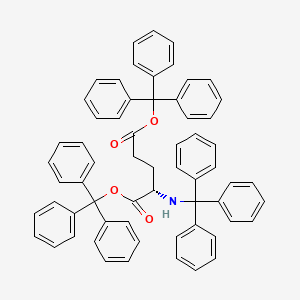
![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)
